molecular formula C11H9BrN2O4S B5778914 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide CAS No. 5538-87-4

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No.: B5778914
CAS No.: 5538-87-4
M. Wt: 345.17 g/mol
InChI Key: CQLGVNNTHVNCRT-UHFFFAOYSA-N
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Description

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a sulfamoylphenyl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: Employed as a probe to study enzyme activities and protein-ligand interactions.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may interfere with key biochemical pathways, resulting in the disruption of cellular functions. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide: Unique due to its specific substitution pattern and potential biological activities.

    5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-bromo-N-(4-sulfamoylphenyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the sulfamoylphenyl group contributes to its potential as a versatile compound in medicinal chemistry and other scientific research areas .

Properties

IUPAC Name

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4S/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLGVNNTHVNCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970718
Record name 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-87-4
Record name 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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